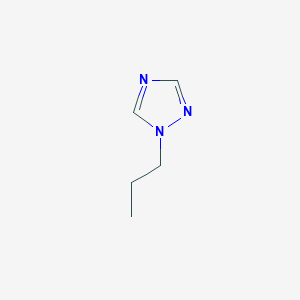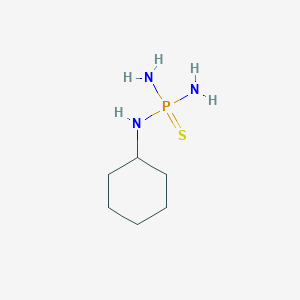
Cyclohexanyl thiophosphoramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanyl thiophosphoramide can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with thiophosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
C6H11NH2+PSCl3→C6H11N3PS+3HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanyl thiophosphoramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoramide group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the thiophosphoramide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphoramides.
Applications De Recherche Scientifique
Cyclohexanyl thiophosphoramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of cyclohexanyl thiophosphoramide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Altering receptor conformation and signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanyl thiophosphoramide can be compared with other thiophosphoramides such as:
Uniqueness
This compound is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and development.
Propriétés
Numéro CAS |
94317-67-6 |
|---|---|
Formule moléculaire |
C6H16N3PS |
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
N-diaminophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H16N3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,11) |
Clé InChI |
WOPHQTWCQNDMGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NP(=S)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
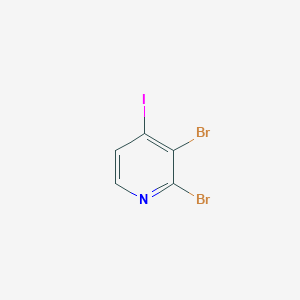
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
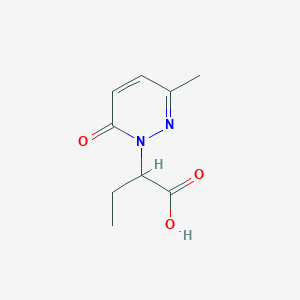

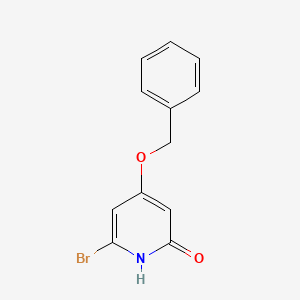
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
